molecular formula C8H8ClN3O B1458137 4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 1177447-31-2

4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B1458137
CAS No.: 1177447-31-2
M. Wt: 197.62 g/mol
InChI Key: HGBDGFXWZDTFEB-UHFFFAOYSA-N
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Description

4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidinone family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the compound can be synthesized by reacting 4-chloro-5-methylpyrimidine with a suitable amine in the presence of a base. The reaction typically requires heating and may be carried out in solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more reactive intermediates.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrido[2,3-d]pyrimidinones.

Scientific Research Applications

4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one: Lacks the methyl group at the 5-position.

    5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one: Lacks the chlorine atom at the 4-position.

    4-chloro-5-methylpyrimidine: A simpler precursor without the fused pyridine ring.

Uniqueness

4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one is unique due to the presence of both the chlorine atom and the methyl group, which can influence its reactivity and biological activity. The fused pyridine-pyrimidine ring system also contributes to its distinct properties, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

4-chloro-5-methyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c1-4-2-5(13)12-8-6(4)7(9)10-3-11-8/h3-4H,2H2,1H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBDGFXWZDTFEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=C1C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Azeoptropically dry a solution as prepared in (b) containing methyl 3-(4,6-dichloropyrimidin-5-yl)butanoate (500 g, 2 mol) and add to a solution of ammonia gas (408 g) in isopropanol (6 L). Heat the mixture to 58-62° C. and stir for 40-45 h. Cool the mixture to 20-25° C. and concentrate until the pH of the mixture is ≦9. Add water (3.75
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
408 g
Type
reactant
Reaction Step Two
Quantity
6 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Add methyl 3-(4,6-dichloropyrimidin-5-yl)butanoate (24.00 g, 96.35 mmol) to 30% aqueous ammonium hydroxide (100.00 mL, 7.5 eq) in a sealed tube. Seal and stir the mixture at 60° C. overnight. Cool the mixture in an ice bath. Filter the solid and wash with cold water to give 4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one (11.35 g, 60%). MS (ES) m/z=198 [M]+.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one

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